molecular formula C5H5LiN2O3S B6279543 lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate CAS No. 2137620-04-1

lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Cat. No. B6279543
CAS RN: 2137620-04-1
M. Wt: 180.1
InChI Key:
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Description

Lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate, commonly referred to as LiTMA, is an organic compound that has recently gained attention in the scientific community due to its potential applications in research. LiTMA is a lithium salt that can be used as a buffer in a variety of laboratory experiments and has been found to be particularly useful in the study of biochemistry, physiology, and other related fields.

Scientific Research Applications

LiTMA has been found to be useful in a variety of scientific research applications. It is often used as a buffer in biochemical and physiological studies, as it is able to maintain a constant pH level in the reaction medium. LiTMA has also been used in studies of enzyme kinetics, as it can help to stabilize the enzyme and increase the rate of reaction. In addition, LiTMA has been used in the study of the mechanism of action of drugs, as it can help to stabilize the drug and increase its activity.

Mechanism of Action

The mechanism of action of LiTMA is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming a complex. This complex is then able to interact with other molecules, such as enzymes, and affect their activity. In addition, LiTMA is believed to act as a proton acceptor, which can help to stabilize the pH level of a reaction medium.
Biochemical and Physiological Effects
LiTMA has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as ATPase and phosphatase, and to inhibit the activity of others, such as proteases. LiTMA has also been found to be an effective antioxidant, as it can help to reduce the levels of reactive oxygen species in a reaction medium. In addition, LiTMA has been found to reduce the levels of calcium in the body, which can have beneficial effects on bone health.

Advantages and Limitations for Lab Experiments

The main advantage of using LiTMA in laboratory experiments is its ability to maintain a constant pH level in the reaction medium. This can be beneficial for a variety of experiments, as it can help to ensure that the reaction conditions are optimal for the desired outcome. In addition, LiTMA is relatively inexpensive and easy to obtain. However, LiTMA can also be toxic in large doses, and should be handled with care.

Future Directions

The potential future directions for LiTMA include further research into its mechanism of action, as well as its potential applications in drug development. In addition, LiTMA could be used to study the effects of calcium on bone health, as well as the effects of reactive oxygen species on cell health. Finally, LiTMA could also be used to develop more efficient and cost-effective methods of synthesizing other organic compounds.

Synthesis Methods

LiTMA is synthesized by the reaction of lithium hydroxide with 3-methyl-1,2,4-thiadiazol-5-ylacetic acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, after which the solution is cooled and filtered. The resulting product is then washed with cold water and dried in air. The yield of the reaction is typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves the reaction of 2-chloroacetic acid with 3-methyl-1,2,4-thiadiazol-5-ol to form 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid. This intermediate is then reacted with lithium hydroxide to form the final product, lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate.", "Starting Materials": [ { "name": "2-chloroacetic acid", "amount": "1 equivalent" }, { "name": "3-methyl-1,2,4-thiadiazol-5-ol", "amount": "1 equivalent" }, { "name": "lithium hydroxide", "amount": "1 equivalent" } ], "Reaction": [ { "step": "2-chloroacetic acid is reacted with 3-methyl-1,2,4-thiadiazol-5-ol in the presence of a base such as sodium hydroxide to form 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid." }, { "step": "2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is then reacted with lithium hydroxide in water to form lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate." } ] }

CAS RN

2137620-04-1

Product Name

lithium(1+) ion 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate

Molecular Formula

C5H5LiN2O3S

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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